1-(3,4-dichlorobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(3,4-Dichlorobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a structurally complex heterocyclic compound featuring a 1,4-diazaspiro[4.5]dec-3-ene core. Its unique architecture includes a 3,4-dichlorobenzoyl group at position 1 and a 3,5-dimethoxyphenyl substituent at position 3, with a thione (C=S) group at position 2. The spirocyclic structure may enhance conformational rigidity, influencing binding affinity in biological systems or stability in synthetic materials .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-29-16-10-15(11-17(13-16)30-2)20-22(31)27(23(26-20)8-4-3-5-9-23)21(28)14-6-7-18(24)19(25)12-14/h6-7,10-13H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQXLKQRSKCJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-donating groups (e.g., OMe) : The 3,5-dimethoxyphenyl group increases electron density, which may stabilize charge-transfer complexes in materials science applications .
- Thione vs. Nitroxide derivatives, however, exhibit radical stability for spin-labeling applications .
Spectroscopic and Computational Insights
Studies on analogous compounds highlight trends relevant to the target molecule:
- UV-Vis Spectroscopy : Compounds with 3,4-dimethoxyphenyl groups (e.g., Ethyl-4-(3,4-dimethoxyphenyl)-...) show absorption maxima near 280–320 nm due to π→π* transitions, influenced by conjugation with electron-donating substituents . The target compound’s dichlorobenzoyl group may redshift this absorption due to enhanced electron withdrawal.
- IR and Raman Spectroscopy : The thione group (C=S) typically exhibits strong IR stretches at ~1200–1250 cm⁻¹, distinct from ketones (C=O, ~1650–1750 cm⁻¹). Chlorine substituents contribute to characteristic C-Cl vibrations at 550–750 cm⁻¹ .
- DFT Studies : For related spirocyclic compounds, computational models predict optimized geometries with dihedral angles <10° between aromatic rings, suggesting planar conformations that favor π-stacking interactions .
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